molecular formula C18H22Cl2N2O2 B12689780 4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- CAS No. 137866-75-2

4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-

Cat. No.: B12689780
CAS No.: 137866-75-2
M. Wt: 369.3 g/mol
InChI Key: LTEOQUHDWHAEEG-IMUYSXADSA-N
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Description

4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexene ring with two hydroxyl groups and two phenylamino groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride involves multiple steps, starting with the preparation of the cyclohexene ring. The hydroxyl groups are introduced through a dihydroxylation reaction, typically using osmium tetroxide (OsO4) as a catalyst. The phenylamino groups are then added via a nucleophilic substitution reaction, where aniline reacts with the diol under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The phenylamino groups can be reduced to form primary amines.

    Substitution: The phenylamino groups can be substituted with other nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of cyclohexene-1,2-dione or cyclohexene-1,2-dicarboxylic acid.

    Reduction: Formation of 3,6-bis(phenylamino)cyclohexane-1,2-diol.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride involves its interaction with specific molecular targets. The phenylamino groups can form hydrogen bonds with proteins, altering their structure and function. The hydroxyl groups can participate in redox reactions, affecting cellular processes. The compound’s ability to modulate enzyme activity and signal transduction pathways makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1,2-diol: Lacks the phenylamino groups, making it less versatile in chemical reactions.

    3,6-Diphenylamino-cyclohexane: Lacks the hydroxyl groups, reducing its potential for redox reactions.

    Cyclohexene-1,2-dione: An oxidized form with different chemical properties.

Uniqueness

4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride is unique due to the presence of both hydroxyl and phenylamino groups, allowing it to participate in a wide range of chemical reactions. Its structural features enable it to interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

CAS No.

137866-75-2

Molecular Formula

C18H22Cl2N2O2

Molecular Weight

369.3 g/mol

IUPAC Name

(1S,2S,3R,6R)-3,6-dianilinocyclohex-4-ene-1,2-diol;dihydrochloride

InChI

InChI=1S/C18H20N2O2.2ClH/c21-17-15(19-13-7-3-1-4-8-13)11-12-16(18(17)22)20-14-9-5-2-6-10-14;;/h1-12,15-22H;2*1H/t15-,16-,17+,18+;;/m1../s1

InChI Key

LTEOQUHDWHAEEG-IMUYSXADSA-N

Isomeric SMILES

C1=CC=C(C=C1)N[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)NC3=CC=CC=C3.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)NC2C=CC(C(C2O)O)NC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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